An In-Depth Technical Guide to 2-(2-Aminophenoxy)propanenitrile: Structure, Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 2-(2-Aminophenoxy)propanenitrile: Structure, Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of 2-(2-Aminophenoxy)propanenitrile, a molecule of interest for researchers, scientists, and professionals in drug development and organic synthesis. This document delves into its chemical structure, physicochemical properties, a detailed synthetic protocol, and explores its potential applications as a versatile building block in medicinal chemistry.
Introduction and Molecular Overview
2-(2-Aminophenoxy)propanenitrile, with the chemical formula C₉H₁₀N₂O, is an organic compound featuring an aminophenoxy moiety linked to a propanenitrile group. The presence of a primary aromatic amine, an ether linkage, and a nitrile functional group within the same molecule imparts a unique combination of chemical reactivity and potential for diverse molecular interactions. These features make it a valuable scaffold for the synthesis of more complex molecules, particularly heterocyclic systems with potential pharmacological activity.[1][2]
The strategic placement of these functional groups allows for a range of chemical transformations. The amino group can act as a nucleophile or be readily modified, the ether linkage provides a degree of conformational flexibility, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for derivatization.[1]
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(2-Aminophenoxy)propanenitrile |
| CAS Number | 1249409-60-6 |
| Chemical Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
Chemical Structure and Physicochemical Properties
The chemical structure of 2-(2-Aminophenoxy)propanenitrile is depicted below:
The molecule possesses a chiral center at the carbon atom of the propanenitrile group that is attached to the oxygen atom. Therefore, it can exist as a racemic mixture of two enantiomers or in an enantiomerically pure form.
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Appearance | Liquid | Based on observations from chemical suppliers. |
| Boiling Point | ~280-320 °C | Estimation based on similar aromatic nitriles. |
| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, alcohols). Limited solubility in water. | Polarity suggests solubility in polar organic solvents. |
| pKa (Amino Group) | ~4-5 | Typical range for an aromatic amine. |
| LogP | ~1.5-2.0 | Indicates moderate lipophilicity. |
Synthesis of 2-(2-Aminophenoxy)propanenitrile: A Detailed Protocol
A plausible and efficient method for the synthesis of 2-(2-Aminophenoxy)propanenitrile is the Williamson ether synthesis.[3] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 2-aminophenol (sodium 2-aminophenoxide) acts as the nucleophile, attacking an electrophilic 2-halopropanenitrile.
Reaction Scheme
Experimental Protocol
Materials:
-
2-Aminophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Bromopropanenitrile (or 2-Chloropropanenitrile)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium 2-Aminophenoxide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-aminophenol (1.0 eq).
-
Add anhydrous THF to dissolve the 2-aminophenol.
-
Under a gentle stream of nitrogen, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases. The formation of the sodium salt is usually indicated by a change in color and the formation of a precipitate.[4]
-
-
Williamson Ether Synthesis:
-
Cool the suspension of sodium 2-aminophenoxide to 0 °C.
-
Slowly add a solution of 2-bromopropanenitrile (1.05 eq) in anhydrous THF to the reaction mixture via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-(2-Aminophenoxy)propanenitrile.
-
Workflow Diagram
Caption: Workflow for the synthesis of 2-(2-Aminophenoxy)propanenitrile.
Predicted Spectroscopic Data
As experimental spectra are not widely available, the following data are predicted based on computational methods and analysis of similar structures. These predictions serve as a guide for characterization.
¹H and ¹³C NMR Spectroscopy
NMR prediction software, such as that integrated into ChemDraw, can provide estimated chemical shifts.[5][6][7][8]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Aromatic CHs | 6.7 - 7.2 | 115 - 125 |
| C-O (Aromatic) | - | ~145 |
| C-N (Aromatic) | - | ~140 |
| O-CH | 4.8 - 5.2 (quartet) | 60 - 65 |
| CH₃ | 1.6 - 1.8 (doublet) | 15 - 20 |
| C≡N | - | 118 - 122 |
| NH₂ | 3.5 - 4.5 (broad singlet) | - |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[9][10]
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, two bands |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium, sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |
| C-N Stretch (Aromatic Amine) | 1250 - 1360 | Strong |
Mass Spectrometry (MS)
The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.[11][12][13][14][15]
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 162
-
Loss of HCN: m/z = 135
-
Loss of CH₃CN: m/z = 121
-
Cleavage of the ether bond: Fragments corresponding to the aminophenoxy cation (m/z = 109) and the propanenitrile radical, or vice versa.
Reactivity and Potential Applications
The bifunctional nature of 2-(2-Aminophenoxy)propanenitrile makes it a promising building block for the synthesis of a variety of heterocyclic compounds.[16][17][18] The amino group can participate in cyclization reactions with various electrophiles, while the nitrile group can be transformed into other functional groups to facilitate further synthetic manipulations.
Synthesis of Heterocyclic Scaffolds
The aminophenoxy nitrile scaffold can be utilized in the synthesis of several important heterocyclic systems, including:
-
Benzoxazines: The amino and hydroxyl groups of a hydrolyzed derivative could be used to form the oxazine ring.
-
Quinolines and Quinoxalines: The amino group can be a key component in Friedländer-type syntheses or other condensation reactions to form these nitrogen-containing heterocycles.
-
Benzodiazepines and other fused heterocycles: The reactivity of the amino and nitrile groups can be exploited to construct seven-membered rings and other complex fused systems.
Caption: Potential applications in heterocyclic synthesis.
Medicinal Chemistry and Drug Discovery
The aminophenoxy and nitrile moieties are present in numerous biologically active compounds.[2][19][20][21][22][23][24][25] The nitrile group, in particular, is a common pharmacophore in modern drug design, often acting as a bioisostere for other functional groups and participating in key interactions with biological targets.[2] Given the structural features of 2-(2-Aminophenoxy)propanenitrile, its derivatives could be explored for a range of pharmacological activities, including but not limited to:
-
Enzyme Inhibition: The molecule could serve as a scaffold for the design of inhibitors for various enzymes, where the nitrile group might interact with active site residues.
-
Receptor Modulation: Derivatives could be synthesized to target specific receptors in the central nervous system or other tissues.
-
Antimicrobial or Antiviral Agents: The heterocyclic derivatives accessible from this starting material are classes of compounds known to exhibit antimicrobial and antiviral properties.
Safety and Handling
Based on the safety data for related compounds such as 2-aminophenol and various nitriles, 2-(2-Aminophenoxy)propanenitrile should be handled with caution in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.
-
Inhalation: Avoid inhaling vapors or dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(2-Aminophenoxy)propanenitrile is a molecule with significant potential as a versatile building block in organic and medicinal chemistry. While experimental data on its properties are limited, this guide provides a comprehensive overview based on its chemical structure, established synthetic methodologies, and the known reactivity and biological relevance of its constituent functional groups. The detailed synthetic protocol and predicted spectroscopic data offer a solid foundation for researchers to synthesize, characterize, and explore the applications of this intriguing compound.
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